Cotarnine and its derivatives have shown promising results in inhibiting the growth and proliferation of various cancer cell lines. Studies have demonstrated its ability to:
Cotarnine is a naturally occurring alkaloid derived from the opium poppy, specifically a derivative of noscapine. It is characterized by its structural framework as a 1,2,3,4-tetrahydroisoquinoline compound. Cotarnine has garnered attention due to its potential pharmacological properties and its role in various
Cotarnine exhibits a range of biological activities that make it a subject of interest in pharmacology:
The synthesis of cotarnine can be achieved through various methods:
Research into cotarnine's interactions with other compounds reveals significant insights:
Cotarnine shares structural and functional similarities with several other alkaloids. Here are some notable comparisons:
Compound | Structure Type | Unique Features |
---|---|---|
Noscapine | Benzylisoquinoline | Known for its antitussive properties |
Papaverine | Benzylisoquinoline | Exhibits smooth muscle relaxant properties |
Thebaine | Benzylisoquinoline | A precursor for synthetic opioids |
Hydrastinine | Isoquinoline | Exhibits antimicrobial properties |
Berberine | Protoberberine | Known for its anti-inflammatory and antimicrobial effects |
Cotarnine stands out due to its specific reactivity patterns and potential anticancer activity, distinguishing it from these similar compounds.
Cotarnine was first isolated in the early 20th century through the oxidation of noscapine (also known as narcotine), a phthalide isoquinoline alkaloid found in the opium poppy (Papaver somniferum). The initial synthesis involved treating noscapine with dilute nitric acid, a method documented by Salway in 1910. Structural elucidation by Small and Lutz in 1932 confirmed its tetrahydroisoquinoline core, characterized by a fused benzene and piperidine ring system with methoxy and hydroxyl substituents.
Cotarnine gained early pharmaceutical relevance as cotarnine hydrochloride, marketed under the trade name Stypticin, for its hemostatic properties. Its role expanded with the discovery of its utility in synthesizing tritoqualine, an antiallergic drug.
Cotarnine occupies a unique niche in alkaloid chemistry due to its tetrahydroisoquinoline scaffold, a structural motif shared with bioactive compounds such as morphine and papaverine. Its significance stems from:
Isoquinoline alkaloids are classified based on their core structures and biosynthetic pathways. Cotarnine belongs to the tetrahydroisoquinoline subclass, distinguished by its partially saturated isoquinoline nucleus.
Subclass | Core Structure | Example Compounds |
---|---|---|
Simple isoquinolines | Fully aromatic ring | Papaverine |
Tetrahydroisoquinolines | Partially saturated | Cotarnine, Morphine |
Benzylisoquinolines | Benzyl-substituted | Codeine, Thebaine |
Phthalide isoquinolines | Phthalide-fused | Noscapine |
Cotarnine’s structure features:
Molecular Formula: C₁₂H₁₅NO₄
Molecular Weight: 237.25 g/mol
IUPAC Name: 6-Methyl-5-hydroxy-4-methoxy-5,6,7,8-tetrahydro-2H-1,3-methylenedioxy-[4,5-g]isoquinoline.